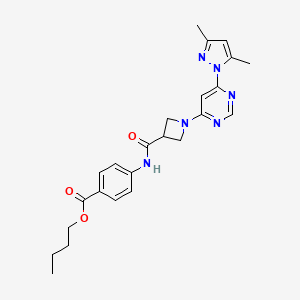

butyl 4-(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups including a pyrazole ring, a pyrimidine ring, an azetidine ring, and a benzoate ester. Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They are characterized by a six-membered ring with two nitrogen atoms and four carbon atoms . Azetidines are four-membered heterocyclic compounds containing three carbon atoms and one nitrogen atom . Benzoate is the ester form of benzoic acid .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to introduce each functional group and the order in which they are introduced. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The pyrazole and pyrimidine rings would contribute to the aromaticity of the compound, while the azetidine ring would introduce some strain due to its small ring size .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The benzoate ester could be hydrolyzed to produce benzoic acid, or it could undergo reactions typical of esters such as transesterification .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. For example, the presence of the aromatic rings would likely make the compound relatively stable and possibly somewhat flat in structure. The ester group could make the compound somewhat polar, which could affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Synthesis of Pyrazole and Pyrimidine Derivatives : Research has demonstrated the synthesis of pyrazole and pyrimidine derivatives, highlighting their potential in biological applications. For instance, the synthesis of pyrimidine linked pyrazole heterocyclics demonstrated potential insecticidal and antibacterial activities (Deohate & Palaspagar, 2020). Similarly, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing the therapeutic potential of such compounds (Rahmouni et al., 2016).

Antibacterial and Anticancer Activities : Various synthesized compounds, including pyrazolo[1,5-a]pyrimidine derivatives, have been evaluated for their antibacterial and anticancer activities. For example, certain pyrazolo[3,4-d]pyrimidine ribonucleosides have shown significant activity against viruses and tumor cells in vitro, indicating the potential for developing new therapeutic agents (Petrie et al., 1985).

Herbicidal Applications : The compound ZJ0273, structurally related to the compound , has been explored for its broad-spectrum herbicidal activity. Research into the synthesis of mono-labeled and dual-labeled ZJ0273 derivatives aims to study its metabolism, mode of action, environmental behavior, and fate, underscoring the importance of such compounds in agricultural applications (Yang, Ye, & Lu, 2008).

Anti-Inflammatory and Anticancer Properties : The exploration of antipyrinyl-pyrazolo[1,5-a]pyrimidines for their anti-inflammatory and anticancer activities further illustrates the medical relevance of related compounds. Synthesis under ultrasound irradiation and subsequent biological screenings have highlighted their potential as therapeutic agents (Kaping et al., 2020).

Zukünftige Richtungen

Wirkmechanismus

Target of action

The compound contains a pyrazole ring, which is a common structure in many biologically active compounds . Pyrazole derivatives have been known to interact with a variety of targets, including enzymes, receptors, and ion channels .

Mode of action

The exact mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound could act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .

Biochemical pathways

Again, the affected pathways would depend on the specific target. Pyrazole derivatives have been involved in a wide range of biochemical pathways, including signal transduction, metabolic processes, and cell cycle regulation .

Pharmacokinetics

The pharmacokinetic properties of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). These properties can be influenced by many factors, including the compound’s chemical structure, its solubility, and its stability .

Result of action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound acts as an enzyme inhibitor, it could lead to a decrease in the production of a certain metabolite. If it acts as a receptor antagonist, it could prevent a certain signal from being transmitted within the cell .

Action environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. For example, a compound might be more effective at a certain pH, or its stability might be affected by high temperatures .

Eigenschaften

IUPAC Name |

butyl 4-[[1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O3/c1-4-5-10-33-24(32)18-6-8-20(9-7-18)27-23(31)19-13-29(14-19)21-12-22(26-15-25-21)30-17(3)11-16(2)28-30/h6-9,11-12,15,19H,4-5,10,13-14H2,1-3H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBBZTIELBZORO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C(=CC(=N4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![METHYL 4-{[(3-METHOXYPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE](/img/structure/B2980996.png)

![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-4-pyrazol-1-ylbenzenesulfonamide](/img/structure/B2980997.png)

![2-{[4-(tert-butyl)benzyl]sulfanyl}-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine](/img/structure/B2981000.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-fluorobenzamide](/img/structure/B2981003.png)

![Ethyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2981007.png)

![N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2981008.png)

![1-Methoxy-2-[4-(trifluoromethyl)phenyl]ethene](/img/structure/B2981012.png)

![N-(2-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2981017.png)

![N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide](/img/structure/B2981019.png)